N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 5752-80-7
VCID: VC10128634
InChI: InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
SMILES: CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN4O4
Molecular Weight: 386.8 g/mol

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 5752-80-7

Cat. No.: VC10128634

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 5752-80-7

Specification

CAS No. 5752-80-7
Molecular Formula C18H15ClN4O4
Molecular Weight 386.8 g/mol
IUPAC Name N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Standard InChI Key HDJIPMFRRVMOPK-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 5752-80-7) belongs to the tetrahydropyrimidine class, which is structurally related to dihydropyrimidinones (DHPMs). Its molecular formula is C₁₈H₁₅ClN₄O₄, with a molecular weight of 386.8 g/mol. The IUPAC name reflects the substitution pattern: a 4-chlorophenyl group at the N-position, a 4-nitrophenyl group at the C4 position, and a methyl group at C6 (Table 1).

Table 1: Chemical Identifiers of the Compound

PropertyValue
CAS No.5752-80-7
Molecular FormulaC₁₈H₁₅ClN₄O₄
Molecular Weight386.8 g/mol
IUPAC NameN-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
SMILESCC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N+[O-])C(=O)NC3=CC=C(C=C3)Cl

The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the amide NH and the pyrimidine carbonyl group, as evidenced by NMR chemical shifts . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence reactivity and biological interactions .

Synthesis and Optimization

Conventional Synthesis via the Biginelli Reaction

The compound is synthesized through a modified Biginelli reaction, a one-pot condensation of an aldehyde, β-ketoester, and urea/thiourea under acidic conditions. For this derivative:

  • 4-Nitrobenzaldehyde serves as the aryl aldehyde.

  • Ethyl acetoacetate provides the β-ketoester component.

  • N-(4-Chlorophenyl)urea introduces the chlorophenyl-carboxamide moiety.

The reaction proceeds under reflux in ethanol with hydrochloric acid as a catalyst, yielding the tetrahydropyrimidine core after 12–24 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 45–60%.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate synthesis. In a comparative study, microwave conditions (100°C, 300 W) reduced reaction time to 20–30 minutes while maintaining yields above 50% . This method enhances regioselectivity and reduces side products, making it preferable for large-scale production .

Spectroscopic Characterization

The compound’s structure is validated using multi-technique analysis:

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • 3347 cm⁻¹: N-H stretching (amide and pyrimidine NH).

  • 1678 cm⁻¹: C=O stretching (amide and pyrimidine ketone).

  • 1547 cm⁻¹: Aromatic C=C stretching.

  • 1312 cm⁻¹: C-N stretching .

The absence of peaks above 1700 cm⁻¹ confirms the absence of unreacted aldehyde or ester groups .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.14 ppm: Singlet for the C6 methyl group.

    • δ 5.42 ppm: Singlet for the chiral proton at C4.

    • δ 7.15–8.02 ppm: Multiplet for aromatic protons.

    • δ 9.52 ppm: Broad singlet for the amide NH .

  • ¹³C NMR:

    • δ 167.54 ppm: Carbonyl carbon of the amide.

    • δ 163.18 ppm: Pyrimidine ketone carbon.

    • δ 55.84 ppm: Methoxy carbon (if present in analogs) .

Mass Spectrometry

The molecular ion peak at m/z 386.8 corresponds to the [M+H]⁺ ion, with fragmentation patterns consistent with the loss of NO₂ (46 amu) and Cl (35 amu) groups .

Compound ModificationGram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)Fungi (Zone of Inhibition, mm)
4-Chlorophenyl, 4-nitrophenyl18–22 (S. aureus)12–14 (E. coli)15–17 (A. niger)
4-Methoxyphenyl, 4-fluorophenyl14–1610–1212–14

The chlorophenyl and nitrophenyl substituents enhance activity against Staphylococcus aureus and Aspergillus niger, likely due to increased lipophilicity and membrane disruption . The nitro group’s electron-withdrawing nature may also interfere with microbial electron transport chains .

Structure-Activity Relationship (SAR) Insights

Critical structural features influencing bioactivity include:

  • Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents at the para position increase antimicrobial potency by 30–40% compared to methoxy or methyl groups .

  • Methyl Group at C6: Enhances steric stability, preventing enzymatic degradation.

  • Carboxamide Functionality: Facilitates hydrogen bonding with microbial target proteins, such as dihydrofolate reductase .

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